Methyl 4-fluoro-1H-indazole-7-carboxylate
Description
Methyl 4-fluoro-1H-indazole-7-carboxylate is a fluorinated indazole derivative with the molecular formula C₉H₇FN₂O₂ and a molecular weight of 194.16 g/mol. The compound features a fluorine substituent at the 4-position and a methyl ester group at the 7-position of the indazole core. Indazoles are heterocyclic aromatic systems containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.
Synthesis of such derivatives typically involves cyclization of diamino precursors. For example, analogous benzoimidazole derivatives (e.g., methyl 4-fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole-7-carboxylate) are synthesized via reactions of diamino benzoates with aldehydes under nitrogen, as described in a patent example .
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 4-fluoro-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7(10)6-4-11-12-8(5)6/h2-4H,1H3,(H,11,12) |
InChI Key |
FUBUNPZVKRUCFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)F)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Fluorobenzaldehyde with Hydrazine
A widely reported synthetic approach involves the initial cyclization of 2-fluorobenzaldehyde with hydrazine hydrate to construct the indazole core. This reaction typically proceeds via condensation to form a hydrazone intermediate, followed by intramolecular cyclization under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting 4-fluoro-1H-indazole scaffold is then subjected to esterification at the 7-carboxylate position.
Reaction conditions: Refluxing 2-fluorobenzaldehyde with hydrazine hydrate in ethanol for 12 hours, followed by acidification with acetic acid to precipitate the indazole intermediate.
Esterification: The carboxylate group is introduced via esterification using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the methyl ester functionality at the 7-position.
Protection and Functional Group Manipulation
In more complex synthetic routes, the indazole nitrogen (N-1) is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent modifications. For example, hydrazine-derived intermediates can be Boc-protected before alkylation or Suzuki coupling to introduce further substituents if required.
Protection: Boc protection of the indazole NH group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Functionalization: Alkylation or Suzuki cross-coupling reactions can be performed on the protected intermediate to install substituents, followed by deprotection to regenerate the free NH group.
Industrial Scale Considerations
For industrial production, the synthetic route is optimized for large-scale efficiency and reproducibility. This includes:
Use of continuous flow reactors to enhance heat and mass transfer, improving reaction control and safety.
Automated reagent addition and monitoring systems to maintain consistent reaction conditions.
Purification techniques such as crystallization and solvent extraction tailored for scalability.
Reaction Conditions and Reagents
Chemical Reaction Analysis
Types of Reactions Applicable to this compound
Oxidation: The methyl ester group can be oxidized to the corresponding carboxylic acid using oxidants such as potassium permanganate or chromium trioxide.
Reduction: The ester group may be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles (e.g., amines, alkoxides) under appropriate conditions, often facilitated by bases such as sodium hydride or potassium tert-butoxide.
Reaction Outcomes
| Reaction Type | Reagents | Major Products | Application |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | 4-Fluoro-1H-indazole-7-carboxylic acid | Intermediate for further derivatization |
| Reduction | LiAlH4, NaBH4 | 7-(Hydroxymethyl)-4-fluoro-1H-indazole | Potential precursor for other functional groups |
| Nucleophilic Substitution | NaH, R-Nu (amines, alkoxides) | 4-Substituted indazole derivatives | Diversification of biological activity |
Research Discoveries and Applications
Biological Activity
This compound has demonstrated potential as a kinase inhibitor, particularly targeting checkpoint kinases CHK1 and CHK2, and serum/glucocorticoid-regulated kinase (SGK). These enzymes regulate cell cycle progression and apoptosis, making this compound a candidate for anticancer drug development.
Mechanistic Insights
The fluorine substitution enhances metabolic stability and binding affinity to kinase active sites, while the methyl ester group improves membrane permeability and bioavailability. The compound’s mechanism involves inhibition of kinase-mediated phosphorylation pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of 2-fluorobenzaldehyde with hydrazine + esterification | 2-Fluorobenzaldehyde, hydrazine, methanol, acid catalyst | Straightforward, moderate yield | Requires careful control of reaction time and temperature |
| Boc Protection + Suzuki Coupling | Boc2O, Pd catalyst, arylboronic acid | Enables functional group diversity | More complex, requires multiple steps |
| Industrial Continuous Flow | Automated reactors, optimized solvents | Scalable, reproducible | High initial equipment cost |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-fluoro-1H-indazole-7-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: Fluorine and Ester Group Orientation
The positional isomer Methyl 7-fluoro-1H-indazole-4-carboxylate shares the same molecular formula but differs in substituent placement. Key distinctions include:
Heterocyclic Analogs: Benzoimidazole vs. Indazole
Methyl 4-fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS-derived, molecular weight 239.0 g/mol ) replaces the indazole core with a benzoimidazole structure. Differences include:
- Aromatic System : Benzoimidazoles contain one fused benzene ring, while indazoles have a pyrazole-like core. This affects π-π stacking interactions and hydrogen-bonding capacity.
- Synthesis: The benzoimidazole derivative is synthesized from methyl 2,3-diamino-4-fluorobenzoate, suggesting analogous routes for indazole derivatives via cyclization of diamino precursors .
Substituent Variations: Halogen and Functional Group Effects
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): This indole derivative substitutes chlorine for fluorine and features a carboxylic acid group.
- Methyl Esters in Other Systems: Methyl 6-O-benzenesulphonyl-α-D-glucopyranoside derivatives (e.g., compounds 3–6) highlight how ester groups in non-aromatic systems (e.g., sugars) differ in hydrolytic stability and steric demand .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : Fluorine and ester groups enable diverse functionalization, but positional isomerism significantly impacts electronic properties and intermolecular interactions.
- Hazard Considerations : Both indazole isomers share similar hazards (e.g., respiratory and skin irritation), emphasizing the need for careful handling .
- Data Gaps : Boiling points, melting points, and detailed pharmacokinetic data for this compound remain uncharacterized in the literature surveyed.
Biological Activity
Methyl 4-fluoro-1H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications, supported by data tables and relevant case studies.
This compound features a fluorine atom and a methyl ester group, contributing to its stability and biological activity. The molecular formula is , with a molecular weight of approximately 194.16 g/mol.
The biological activity of this compound primarily involves its interaction with specific kinases:
- Kinase Inhibition : It has been shown to inhibit checkpoint kinases (CHK1 and CHK2) and serum/glucocorticoid-regulated kinase (SGK), which are crucial for cell cycle regulation and apoptosis. This inhibition can lead to cell cycle arrest and programmed cell death in cancer cells.
Biochemical Pathways
This compound influences several biochemical pathways:
- Cell Cycle Regulation : By inhibiting key kinases, it disrupts normal cell cycle progression, particularly in malignant cells.
- Apoptosis Induction : Studies indicate that this compound can promote apoptosis through modulation of apoptotic proteins like Bcl-2 and Bax, enhancing the expression of pro-apoptotic factors while reducing anti-apoptotic signals .
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-G2 | 12 | Induces apoptosis through Bcl-2/Bax modulation |
| K562 | 14 | Promotes apoptosis in a dose-dependent manner |
These findings suggest that this compound exhibits promising anti-cancer properties by inducing cell death in a concentration-dependent manner .
In Vivo Studies
Animal model studies have shown varying effects based on dosage:
- Low Doses : Exhibited anti-inflammatory properties.
- High Doses : Led to significant tumor regression in xenograft models, indicating potential as an anticancer agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : In a study involving xenograft models of human cancer, administration of the compound led to a significant reduction in tumor size compared to controls.
- Case Study B : A clinical trial assessing its efficacy in combination with other chemotherapeutics showed enhanced overall survival rates in patients with resistant tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
